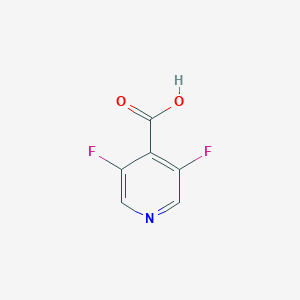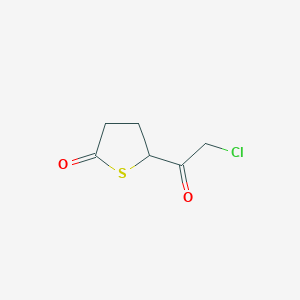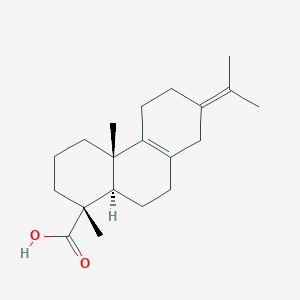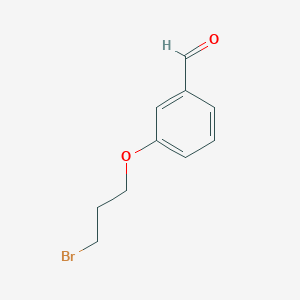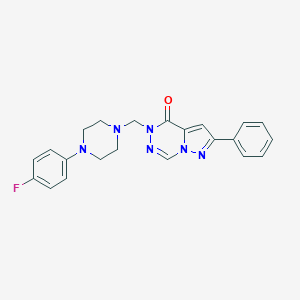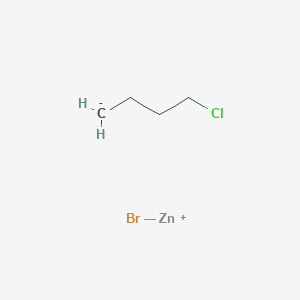![molecular formula C13H13NO5 B129210 (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizin-3,6,10(4H)-trion CAS No. 110351-94-5](/img/structure/B129210.png)
(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizin-3,6,10(4H)-trion
Übersicht
Beschreibung
“(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione” is an intermediate used in the synthesis of Exatecan . It has a molecular formula of C13H13NO5 and a molecular weight of 263.25 .
Synthesis Analysis
The compound is synthesized from commercially available citrazinic acid, which is converted in four steps into 2-chloro-6-methoxypyridine . An ortho-directed metalation followed by reaction with a formamide produces an aldehyde with the required 2,3,4,6-substituted pyridine . After refunctionalization of the aldehyde, the chloropyridine is converted into an ester by a palladium-mediated carbonylation reaction . A Wittig reaction and racemic osmylation produce a diol, which is resolved by an efficient lipase resolution .Molecular Structure Analysis
The molecular structure of this compound is based on the indolizine core, which is a nitrogen-containing heterocycle . The structure also includes a pyrano ring, contributing to its complex structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include metalation, formamide reaction, refunctionalization of the aldehyde, palladium-mediated carbonylation, Wittig reaction, and racemic osmylation .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 666.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±4.6 mmHg at 25°C . It has a molar refractivity of 62.8±0.4 cm3, a polar surface area of 84 Å2, and a molar volume of 174.9±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthese von fluoreszierenden Molekülen
Indolizin-Derivate wie diese Verbindung zeichnen sich durch ihre hervorragenden Fluoreszenzeigenschaften aus . Sie können als organische fluoreszierende Moleküle sowohl in biologischen als auch in materialwissenschaftlichen Anwendungen eingesetzt werden. Dieses spezielle Derivat könnte für den Einsatz in der Fluoreszenzmikroskopie synthetisiert werden, um die Visualisierung von Zellstrukturen und -funktionen zu unterstützen.
Studien zur biologischen Aktivität
Die Indolizin-Grundstruktur ist mit einer Vielzahl potenzieller biologischer Aktivitäten verbunden . Die Forschung zu dieser Verbindung könnte ihre Wirksamkeit in pharmakologischen Kontexten untersuchen, z. B. als antimikrobielle, antivirale oder krebshemmende Mittel.
Entwicklung organischer Farbstoffe
Aufgrund ihrer strukturellen Komplexität und ihres Potenzials für Fluoreszenz könnte diese Verbindung bei der Entwicklung neuer organischer Farbstoffe eingesetzt werden . Diese Farbstoffe könnten Anwendungen in der Stoffbefärbung, Tintenherstellung oder als kolorimetrische Sensoren in verschiedenen Industrien finden.
Materialwissenschaftliche Anwendungen
Die fluoreszierenden Eigenschaften von Indolizin-Derivaten machen sie geeignet für die Herstellung von Materialien mit spezifischen lichtemittierenden Eigenschaften . Diese Verbindung könnte in die Konstruktion neuer Materialien für OLEDs (organische Leuchtdioden) oder andere elektronische Displays integriert werden.
Chemische Synthesemethode
Die Synthese dieser Verbindung beinhaltet eine Radikal-Cyclisierung/Kreuzkupplung, eine Methode, die wegen ihrer Effizienz und Atomökonomie zunehmend an Bedeutung gewinnt . Die Untersuchung dieser Verbindung könnte zu Fortschritten in synthetischen Methoden führen, die möglicherweise die Synthese anderer komplexer organischer Moleküle begünstigen.
Forschung zur Zwei-Photonen-Absorption
Indolizin-Derivate wurden in Studien im Zusammenhang mit der Zwei-Photonen-Absorption in Betracht gezogen . Diese Verbindung könnte auf ihre Zwei-Photonen-Absorptionseigenschaften hin untersucht werden, die Auswirkungen in der photodynamischen Therapie und der 3D-Mikrofabrikation haben.
Künstliche Photosynthese
Das Potenzial der Verbindung in Bezug auf Fluoreszenz und Energietransfer macht sie zu einem Kandidaten für die Forschung zur künstlichen Photosynthese . Ihre Rolle in Lichterntekomplexen könnte untersucht werden, um die Effizienz der Umwandlung von Sonnenenergie in chemische Energie zu verbessern.
Intramolekularer Protonentransfer im angeregten Zustand (ESIPT)
Angesichts ihrer strukturellen Merkmale könnte diese Verbindung an ESIPT-Prozessen beteiligt sein . Die Forschung in diesem Bereich könnte zu einem tieferen Verständnis von Fluoreszenzmechanismen und der Entwicklung von ESIPT-basierten Sensoren führen.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKWOGMVAOYVSJ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436954 | |
| Record name | (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110351-94-5 | |
| Record name | (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ4S6C3GB5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



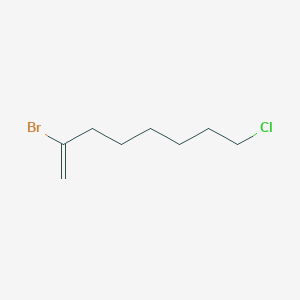
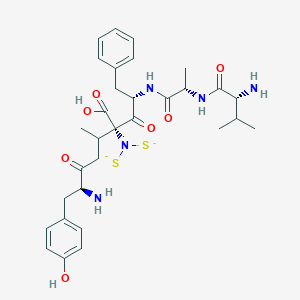
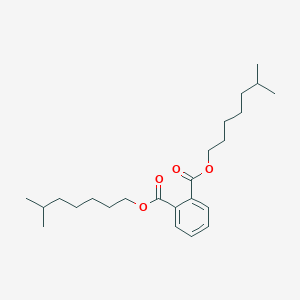

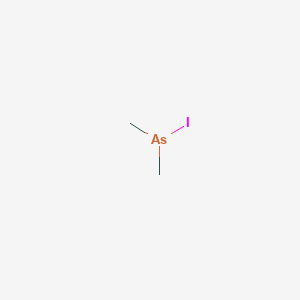
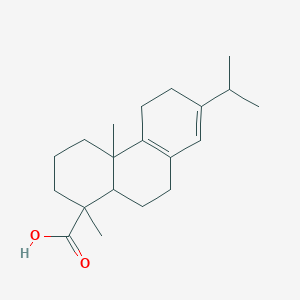
![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)
